

# An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,2,2-Trifluoroethyl methanesulfonate*

Cat. No.: *B1296618*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,2,2-Trifluoroethyl methanesulfonate**, a vital reagent in modern organic synthesis, serves as a potent trifluoroethylating agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and a key application in the functionalization of heterocyclic compounds are presented. Furthermore, this guide illustrates its mechanism of action and relevant synthetic workflows through detailed diagrams, offering valuable insights for professionals in research and drug development.

## Chemical Structure and Identification

**2,2,2-Trifluoroethyl methanesulfonate**, often abbreviated as TFE-OMs, is a sulfonic acid ester. The molecule incorporates a trifluoroethyl group attached to a methanesulfonyl moiety. The highly electronegative fluorine atoms significantly influence the reactivity of the molecule, making the methanesulfonate group an excellent leaving group in nucleophilic substitution reactions.

| Identifier        | Value                                                                             |
|-------------------|-----------------------------------------------------------------------------------|
| IUPAC Name        | 2,2,2-trifluoroethyl methanesulfonate <a href="#">[1]</a>                         |
| Synonyms          | TFE-OMs, Trifluoroethyl mesylate, Mesyl trifluoroethane                           |
| CAS Number        | 25236-64-0 <a href="#">[1]</a>                                                    |
| Molecular Formula | C <sub>3</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub> S <a href="#">[1]</a> |
| SMILES            | CS(=O)(=O)OCC(F)(F)F <a href="#">[1]</a>                                          |
| InChI             | InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 <a href="#">[1]</a>             |
| InChIKey          | ICECLJDLAVVEOW-UHFFFAOYSA-N <a href="#">[1]</a>                                   |

## Physicochemical Properties

The physical and chemical properties of **2,2,2-trifluoroethyl methanesulfonate** are summarized in the table below. Its high boiling point and density are characteristic of a fluorinated organic compound of its molecular weight.

| Property                              | Value                                  | Source                                  |
|---------------------------------------|----------------------------------------|-----------------------------------------|
| Molecular Weight                      | 178.13 g/mol                           | <a href="#">[1]</a>                     |
| Appearance                            | Colorless to light yellow clear liquid | TCI Chemicals                           |
| Boiling Point                         | 99 °C @ 35 mmHg                        | ChemicalBook                            |
| Density                               | 1.513 g/mL at 20 °C                    | <a href="#">[2]</a> <a href="#">[3]</a> |
| Refractive Index (n <sub>20/D</sub> ) | 1.367                                  | ChemicalBook                            |
| Flash Point                           | 103 °C                                 | ChemicalBook                            |
| Solubility                            | Soluble in common organic solvents.    |                                         |

# Spectroscopic Data

The structural identity of **2,2,2-trifluoroethyl methanesulfonate** can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

## 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus             | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J)               | Assignment                        |
|---------------------|----------------------|--------------|-------------------------------------|-----------------------------------|
| <sup>1</sup> H NMR  | 3.14                 | s            | -                                   | -SO <sub>2</sub> -CH <sub>3</sub> |
| 4.54                | q                    | 8.5 Hz       | -O-CH <sub>2</sub> -CF <sub>3</sub> |                                   |
| <sup>13</sup> C NMR | 37.5                 | s            | -                                   | -SO <sub>2</sub> -CH <sub>3</sub> |
| 64.0                | q                    | 37.5 Hz      | -O-CH <sub>2</sub> -CF <sub>3</sub> |                                   |
| 122.5               | q                    | 277.5 Hz     | -CF <sub>3</sub>                    |                                   |

## 3.2. Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment             |
|--------------------------------|-----------|------------------------|
| 1365                           | Strong    | S=O asymmetric stretch |
| 1175                           | Strong    | S=O symmetric stretch  |
| 1280                           | Strong    | C-F stretch            |
| 1000-1100                      | Strong    | C-O stretch            |

## 3.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment                                       |
|-----|--------------------|--------------------------------------------------|
| 178 | [M] <sup>+</sup>   | Molecular ion                                    |
| 99  | High               | [CF <sub>3</sub> CH <sub>2</sub> O] <sup>+</sup> |
| 83  | High               | [CF <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>  |
| 79  | Base Peak          | [CH <sub>3</sub> SO <sub>2</sub> ] <sup>+</sup>  |

## Experimental Protocols

### 4.1. Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

This protocol describes the synthesis of **2,2,2-trifluoroethyl methanesulfonate** from 2,2,2-trifluoroethanol and methanesulfonyl chloride.

#### Materials:

- 2,2,2-Trifluoroethanol
- Methanesulfonyl chloride
- Triethylamine
- Dichloromethane (anhydrous)
- Sodium bicarbonate solution (saturated)
- Brine
- Magnesium sulfate (anhydrous)

#### Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.

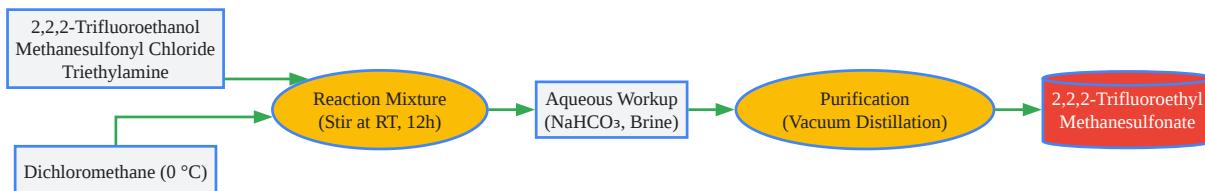
- The solution is cooled to 0 °C in an ice bath.
- Triethylamine (1.1 eq) is added to the solution.
- Methanesulfonyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation to afford **2,2,2-trifluoroethyl methanesulfonate** as a colorless to pale yellow liquid.

#### 4.2. Trifluoroethylation of Indole

This protocol details the C3-selective trifluoroethylation of indole using **2,2,2-trifluoroethyl methanesulfonate**, adapted from a procedure using a similar electrophilic trifluoroethylating agent.<sup>[4][5]</sup>

#### Materials:

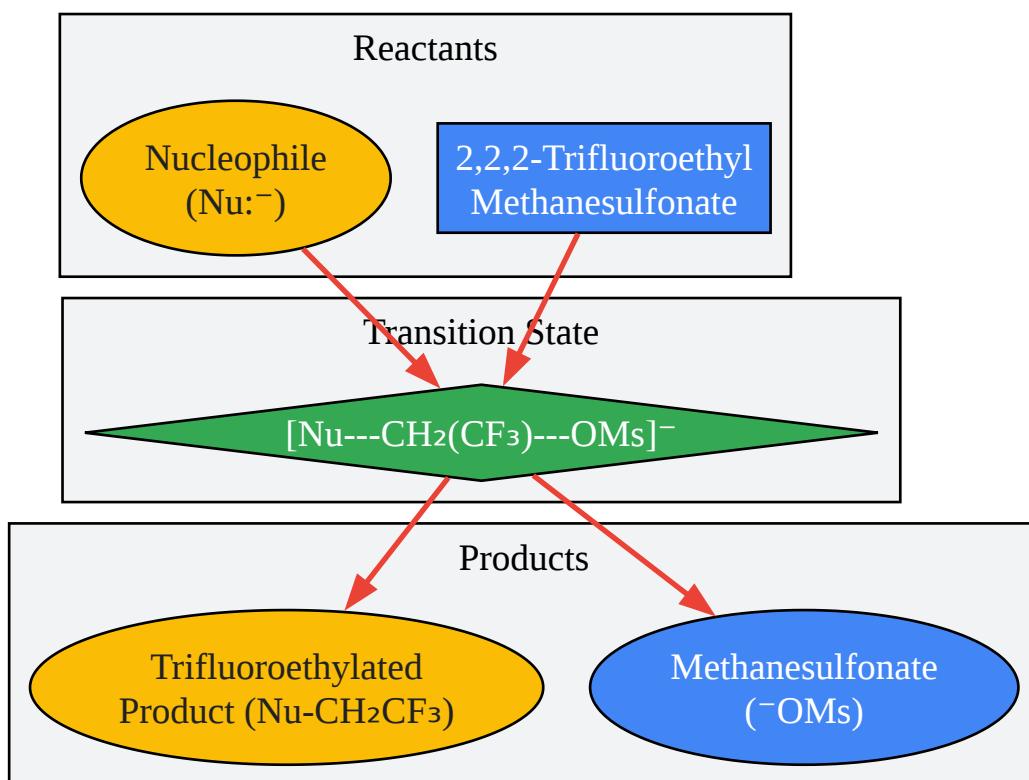
- Indole
- **2,2,2-Trifluoroethyl methanesulfonate**
- 2,6-Di-tert-butylpyridine
- Dichloromethane (anhydrous)
- Hexanes


- Ethyl acetate

#### Procedure:

- To a vial, add indole (1.0 eq) and anhydrous dichloromethane.
- Add 2,6-di-tert-butylpyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
- Add **2,2,2-trifluoroethyl methanesulfonate** (1.3 eq) to the mixture.
- Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
- Upon completion, the reaction mixture is concentrated onto silica gel.
- The product is purified by column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(2,2,2-trifluoroethyl)-1H-indole.

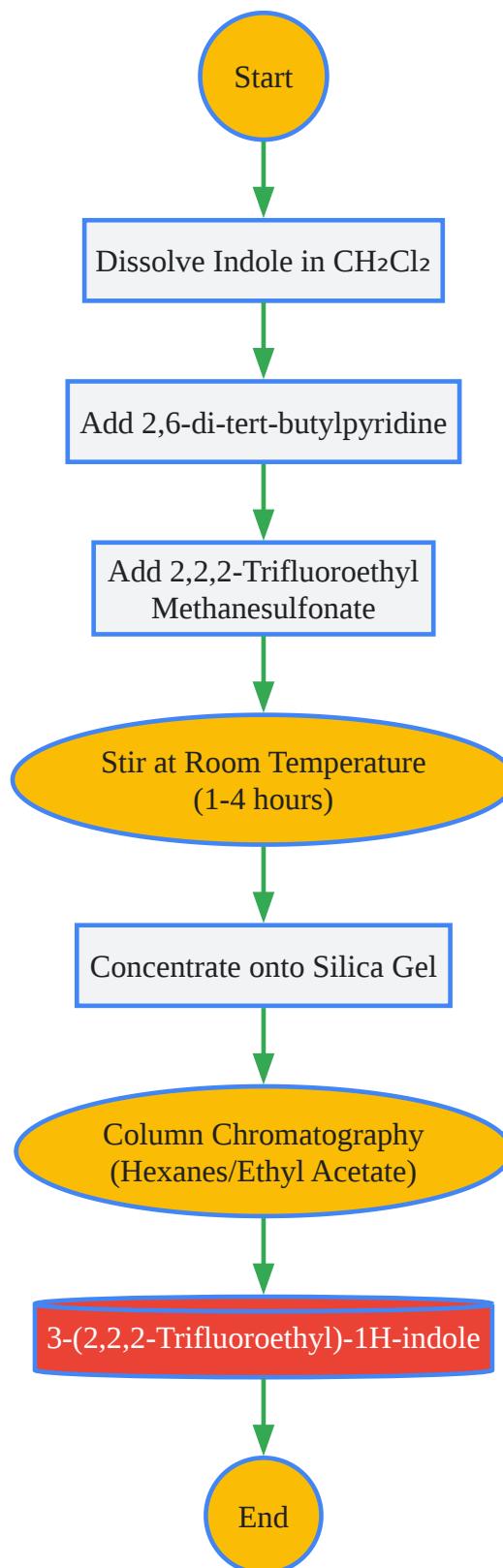
## Visualizations


### 5.1. Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,2,2-trifluoroethyl methanesulfonate**.


### 5.2. General Mechanism of Trifluoroethylation



[Click to download full resolution via product page](#)

Caption: General SN2 mechanism for trifluoroethylation.

### 5.3. Experimental Workflow for Indole Trifluoroethylation



[Click to download full resolution via product page](#)

Caption: Workflow for the trifluoroethylation of indole.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2-TRIFLUOROETHYL METHANESULFONATE | 25236-64-0 [chemicalbook.com]
- 3. 25236-64-0 CAS MSDS (2,2,2-TRIFLUOROETHYL METHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296618#2-2-2-trifluoroethyl-methanesulfonate-chemical-structure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)